molecular formula C10H18O4 B025786 1,4-Butanediol diglycidyl ether CAS No. 2425-79-8

1,4-Butanediol diglycidyl ether

Cat. No.: B025786
CAS No.: 2425-79-8
M. Wt: 202.25 g/mol
InChI Key: SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Description

1,4-Butanediol Diglycidyl Ether (BDDE) is an aliphatic diepoxide compound that serves as a critical crosslinking agent and reactive diluent in advanced material science and biomedical research . Its primary research value lies in its ability to form stable, three-dimensional networks with polymers, profoundly enhancing their mechanical properties and in vivo longevity. In the field of biomedical hydrogels, BDDE is the industry-standard crosslinker for hyaluronic acid (HA), transforming linear HA chains into stable, viscoelastic hydrogels used as injectable dermal fillers and in tissue engineering scaffolds . This crosslinking process, which occurs under alkaline conditions, creates stable ether bonds between the epoxide groups of BDDE and the primary alcohols on the HA backbone, resulting in a "spiderweb-like" fibrous matrix structure that exhibits solid-like, elastic behavior crucial for clinical performance . The crosslinked HA hydrogels are biodegradable and biocompatible, with degradation occurring through enzymatic action by hyaluronidases or free-radical oxidation, yielding harmless byproducts that are native to the human body or rapidly eliminated . Beyond biomedical applications, BDDE is a versatile modifier for epoxy resin systems, where it acts as a reactive diluent to significantly reduce viscosity for easier processing without sacrificing crosslink density . This application enhances the flexibility, toughness, and chemical resistance of cured epoxy formulations, making them suitable for high-performance coatings, adhesives, sealants, and composite materials . Its use in composites is particularly valuable for wind turbine rotor blades and electronic encapsulants, where optimized mechanical properties are essential . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane
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InChI

InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2
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InChI Key

SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCCCCOCC2CO2
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Molecular Formula

C10H18O4
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
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Related CAS

26951-52-0, 94476-02-5, 29611-97-0
Record name Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-
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Record name Polytetramethylene glycol diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID7024667
Record name 1,4-Butanediol diglycidyl ether
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Molecular Weight

202.25 g/mol
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Physical Description

1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
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Record name Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis-
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Boiling Point

311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C
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Flash Point

greater than 200 °F (NTP, 1992), 129 °C
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible
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Density

1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 7.0
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Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3
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CAS No.

2425-79-8
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Synthesis and Derivatization Methodologies for 1,4 Butanediol Diglycidyl Ether

Established Synthetic Pathways of 1,4-Butanediol (B3395766) Diglycidyl Ether

The principal and most established method for synthesizing 1,4-butanediol diglycidyl ether involves a two-step process. guidechem.com The first step is the formation of a chlorohydrin ether intermediate from 1,4-butanediol and epichlorohydrin (B41342). google.com This is followed by a ring-closing reaction, typically under alkaline conditions, to form the final diglycidyl ether product. google.com

The synthesis begins with the condensation reaction between 1,4-butanediol and epichlorohydrin. chemicalbook.comwikipedia.orgchemicalbook.com In this reaction, each hydroxyl group of the 1,4-butanediol attacks the epoxide ring of an epichlorohydrin molecule, leading to the formation of a halohydrin intermediate. wikipedia.org This initial reaction is typically followed by a dehydrochlorination step where the halohydrin is treated with a base, such as sodium hydroxide (B78521), to form the two epoxide rings of the final product. wikipedia.org

Lewis acid catalysts are instrumental in facilitating the initial reaction between 1,4-butanediol and epichlorohydrin. wikipedia.orgwikipedia.org These catalysts function as electron pair acceptors, activating the epichlorohydrin substrate. wikipedia.org By forming an adduct with the oxygen atom of the epoxide ring, the Lewis acid increases the ring's reactivity towards nucleophilic attack by the hydroxyl groups of 1,4-butanediol. wikipedia.org

Common Lewis acid catalysts used in this synthesis include tin difluoride, boron trifluoride-diethyl etherate, and tin tetrachloride. google.comprepchem.compatsnap.com For instance, a process utilizing tin difluoride involves heating 1,4-butanediol and the catalyst before adding epichlorohydrin. prepchem.com Another documented method uses boron trifluoride-diethyl etherate, where 1,4-butanediol and the catalyst are mixed before the dropwise addition of epichlorohydrin. google.compatsnap.com The use of these catalysts is crucial for achieving high conversion rates of the raw materials. google.com

Following the formation of the chlorohydrin ether, an alkaline treatment is employed to induce dehydrochlorination and form the epoxide rings. wikipedia.org This is typically achieved by adding a strong base, most commonly a sodium hydroxide (NaOH) solution. guidechem.comprepchem.com The hydroxide ions abstract a proton from the hydroxyl group of the chlorohydrin intermediate, and the resulting alkoxide then displaces the chloride ion in an intramolecular Williamson ether synthesis, closing the ring to form the epoxide.

In one described method, a 50% aqueous solution of sodium hydroxide is added dropwise to the chlorohydrin ether at a controlled temperature to facilitate this ring-closing reaction. prepchem.com In other processes, solid NaOH or NaOH solutions of varying concentrations (e.g., 30%, 32%, 48%) are used. google.comchemicalbook.comguidechem.com The efficiency of this step is critical for the final yield and purity of the this compound.

For industrial-scale production, optimizing reaction conditions is paramount to maximize yield, ensure high purity, and maintain cost-effectiveness. google.com Key parameters that are manipulated include temperature, reaction time, and the specific catalyst system employed. google.comwikipedia.org A clean production method has been developed that boasts a yield of over 99% with minimal wastewater generation by carefully screening and optimizing these conditions. google.compatsnap.com

The synthesis of this compound is highly dependent on both temperature and reaction time. The initial halohydrin formation is often carried out at elevated temperatures. For example, one method specifies adding epichlorohydrin at a temperature of 130°-140° C over 2 hours, followed by an additional 3 hours at this temperature. prepchem.com Another protocol suggests a lower temperature range of 60-80°C for the addition of epichlorohydrin over 1-3 hours, with a subsequent holding period of 1-2 hours. google.com A temperature of 70°C is noted as particularly preferable for this stage. google.com

The subsequent dehydrochlorination step also has specific temperature and time requirements. This ring-closure reaction is often performed at a lower temperature, for instance, between 35-45°C, with 40°C being identified as optimal. google.com The duration for the addition of the alkaline solution and the subsequent reaction can range from a few hours to several hours. google.comgoogle.com One process details adding a sodium hydroxide solution over 30 minutes at 55°C, followed by stirring for 2.5 hours at 50°-60° C. prepchem.com Another industrial method specifies adding the alkali over 2-4 hours and then maintaining the reaction for an additional 1-2 hours. google.com

The choice of catalyst system significantly impacts the yield and purity of the final product. Various catalysts have been explored to optimize the synthesis. Lewis acids like boron trifluoride-diethyl etherate and tin-based compounds are effective for the initial etherification step. google.comprepchem.com A combination of boron trifluoride and tin tetrachloride has also been used. patsnap.com The goal is to achieve high conversion of the starting materials into the desired chlorohydrin intermediate with minimal side products. google.com

Phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride, are also employed, particularly in conjunction with the alkaline treatment. chemicalbook.com This type of catalyst facilitates the reaction between the aqueous sodium hydroxide phase and the organic chlorohydrin ether phase, leading to a high yield of 89% in one reported procedure. chemicalbook.com The selection of the catalyst and its concentration must be carefully controlled, as residual catalyst can affect the purity of the final product. For example, a filtration step can be used to remove a significant portion of a tin catalyst before the dehydrochlorination step. prepchem.com An optimized process using boron trifluoride-diethyl ether resulted in a product yield exceeding 99%. google.compatsnap.com

Data Tables

Table 1: Reaction Conditions for Halohydrin Formation

CatalystReactant Ratio (Epichlorohydrin:1,4-Butanediol)TemperatureTimeSource
Tin difluoride2.1 : 1 (molar)130-140°C2h addition, 3h reaction prepchem.com
Boron trifluoride-diethyl ether2.3 : 1 (molar)70°C3h addition, 1h reaction google.com
Perchloric acidNot specified70°C3h addition, 1h reaction patsnap.com
Boron trifluoride-diethyl etherNot specified60°C3h addition, 1h reaction patsnap.com

Table 2: Conditions for Alkaline Treatment (Dehydrochlorination)

Alkaline AgentCatalystTemperatureTimeYieldSource
50% aq. NaOHNone specified55°C (addition), 50-60°C (reaction)30 min addition, 2.5h reaction85% prepchem.com
30% aq. NaOHNaOH (self-catalyzed)65°C2h addition, 15 min reactionNot specified guidechem.com
Solid NaOHNone specified40°C4h addition>99% google.com
NaOH pellets / waterTetrabutylammonium chloride40°C45 min89% chemicalbook.com
48% aq. NaOHNone specified45°C (initial), 70°C (main)1h (initial), 3.5h (main)Not specified patsnap.com

Optimization of Reaction Conditions for Industrial Production

Advanced Synthetic Routes and Green Chemistry Approaches

Advanced synthetic methodologies for this compound (BDDGE) are increasingly focused on improving efficiency, reducing environmental impact, and enhancing product purity. These approaches move beyond traditional methods by exploring sustainable practices, alternative materials, and more precise control over the reaction process.

Sustainable Production Methods for this compound

The core of BDDGE synthesis involves the reaction of 1,4-butanediol with epichlorohydrin, followed by dehydrochlorination. wikipedia.orgchemicalbook.com Green chemistry principles are being applied to make this process more environmentally benign. A significant focus is on the development of clean production methods that minimize waste and operate under mild conditions. google.compatsnap.com One approach involves a two-step process where 1,4-butanediol and epichlorohydrin first react to form a chlorohydrin ether intermediate in the presence of a catalyst. This is followed by a ring-closing reaction using an alkali to form the final BDDGE product. google.compatsnap.com This method has been optimized through extensive experimentation to achieve high conversion rates and yields exceeding 99%, while generating less wastewater, making it suitable for clean industrial production. google.compatsnap.com

Furthering the sustainability aspect, research is exploring the use of bio-based precursors. The precursor 1,4-butanediol (BDO) can be produced through the fermentation of renewable resources like sugars from wheat straw. ed.ac.ukresearchgate.netmdpi.com Engineered microorganisms, such as Escherichia coli, have been successfully used for the high-level bioproduction of BDO from glucose, offering a renewable alternative to petroleum-based processes. ed.ac.ukresearchgate.net These biocatalytic methods bypass energy-intensive conditions and toxic solvents associated with traditional chemical synthesis. ed.ac.uk Another green approach involves the synthesis of related compounds, like 1,4-butanediol bis(glycidyl ether carbonate), from epoxides and carbon dioxide using organocatalysts, which avoids the need for a co-catalyst. researchgate.net

Investigation of Alternative Reagents and Solvents

The choice of catalysts, reagents, and solvents plays a crucial role in the efficiency and environmental footprint of BDDGE synthesis.

Catalysts: Lewis acids are commonly used to catalyze the initial reaction between 1,4-butanediol and epichlorohydrin. wikipedia.org Specific examples that have been investigated include:

Tin(II) fluoride (B91410) (SnF₂): Used in a process where the reaction is carried out at 130-140°C. prepchem.com

Boron trifluoride-diethyl ether (BF₃·OEt₂): Employed in a clean production method with reaction temperatures between 60-80°C. google.compatsnap.com This catalyst has demonstrated high raw material conversion rates. google.com

Perchloric acid (HClO₄): Also used as a catalyst in alternative clean production methods. patsnap.com

Phase-Transfer Catalysts: Synthesis under phase-transfer catalytic conditions using reagents like tetrabutylammonium chloride has been shown to be effective, proceeding at a lower temperature of 40°C. chemicalbook.com

Reagents: The dehydrochlorination or ring-closing step typically involves a strong base. Sodium hydroxide (NaOH) is the most common reagent, used in various forms. wikipedia.orgchemicalbook.comguidechem.com Research has shown that using solid NaOH can be particularly effective in clean production methods, in molar ratios of 1.05:1 relative to epichlorohydrin. google.com The reaction is often followed by neutralization with an acid, such as phosphoric acid. google.com

Solvents: The selection of a solvent is critical for reaction progression, product extraction, and purification.

Toluene: Used in clean production methods after the initial etherification to dissolve the intermediate before the ring-closing reaction. google.com

Xylene: Employed in other synthetic routes to aid in the filtration and separation of the product. prepchem.com

Dichloromethane (CH₂Cl₂): Utilized in phase-transfer catalysis methods for washing the solid product and in the extraction process. chemicalbook.com

Alternative Solvents: For extraction and analysis, solvents like tetrahydrofuran (B95107) (THF), methyl ethyl ketone (MEK), acetone (B3395972), and isopropanol (B130326) have also been considered. researchgate.net

Control and Characterization of Synthetic Products

Rigorous control over the synthesis process and thorough characterization of the final product are essential to ensure the quality, purity, and performance of this compound for its various applications.

Assessing Purity and Yield in this compound Synthesis

The success of a synthetic route is primarily measured by the yield and purity of the resulting BDDGE. Different methods report varying levels of success, highlighting the impact of reaction conditions on the final product. For instance, a method using a tin difluoride catalyst reported a yield of 85% of the theoretical maximum. prepchem.com Synthesis under phase-transfer catalytic conditions has achieved yields of 89%. chemicalbook.com By optimizing the process with specific catalysts like boron trifluoride-diethyl ether and using solid NaOH for the ring-closing step, clean production methods have achieved significantly higher yields, reported to be over 99%. google.compatsnap.com

Purity is assessed through several key analytical values:

Epoxy Value: This measures the number of epoxy groups per kilogram of the substance and is a critical quality control parameter. A reported value for BDDGE synthesized with a tin catalyst was 7.81 eq/kg. wikipedia.orgprepchem.com

Chlorine Content: The total and hydrolysable chlorine content are measured to ensure the complete removal of chlorinated intermediates. For one synthesis, the total chlorine content was 5.5% with a hydrolysable chlorine content of 131 ppm. prepchem.com

Gas Chromatography (GC): This technique is used to determine the assay or percentage purity of the final product. Analytical standards for BDDGE often specify a purity of ≥97.0% as determined by GC. sigmaaldrich.com

Analytical Techniques for Structural Elucidation of this compound and its Derivatives

A variety of analytical techniques are employed to confirm the chemical structure of BDDGE and to characterize its derivatives, particularly when it is used as a cross-linking agent in complex systems like hydrogels.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for both identifying and quantifying BDDGE. analytice.com It separates the compound from a mixture and provides a mass spectrum that helps confirm its molecular structure. analytice.com

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of BDDGE and is particularly useful for characterizing derivatives. sigmaaldrich.com In the analysis of BDDGE-crosslinked hyaluronic acid, liquid chromatography-mass spectrometry (LC-MS) methods are developed for in-depth characterization of the linkage network. nih.gov

Tandem Mass Spectrometry (MS/MS): This powerful technique is used for detailed structural analysis of BDDGE derivatives. For instance, in studies of modified hyaluronic acid, fragments from enzymatic digestion are separated and then analyzed by online tandem-MS to determine the specific modification sites. nih.govdiva-portal.org

Spectroscopy: Basic properties like the refractive index are measured as a standard characterization parameter. sigmaaldrich.comsigmaaldrich.com

Thermal and Rheological Analysis: When BDDGE is used to form polymers or composites, techniques like Thermal Gravimetric Analysis (TGA) and rheological investigations are used to characterize the properties of the resulting material. nih.govresearchgate.net For example, optical microscopy and rheology are used to examine the matrix structure and physicochemical properties of BDDGE-crosslinked dermal fillers. nih.gov

Crosslinking Mechanisms and Reaction Kinetics of 1,4 Butanediol Diglycidyl Ether

Epoxide Ring-Opening Reactions with Nucleophilic Species

The fundamental chemistry of 1,4-butanediol (B3395766) diglycidyl ether as a crosslinker involves the ring-opening of its epoxide groups by nucleophiles. This reaction is the basis for its ability to form bridges between polymer chains, thereby modifying the physical and chemical properties of the material. The nature of the nucleophile and the reaction conditions, particularly pH, dictate the specifics of the reaction pathway.

Reaction with Amine Groups in Biological Macromolecules

In biological macromolecules such as proteins, the primary amine groups of amino acid residues, like lysine, act as potent nucleophiles. researchgate.net Under alkaline conditions (pH > 8.0), the amine groups will attack the epoxide rings of BDE. nih.gov This nucleophilic attack results in the formation of a stable covalent bond and a secondary amine. researchgate.netnih.gov The reaction can proceed further, with the newly formed secondary amine, or another primary amine on a different polymer chain, reacting with the second epoxide group of the same BDE molecule. This two-step process creates a crosslink between the protein chains. researchgate.net

The reaction order with respect to amine groups in the crosslinking of dermal sheep collagen with BDE has been determined to be 2.5. nih.gov This indicates a complex reaction mechanism involving multiple amine group interactions.

Reaction with Hydroxyl Groups in Polysaccharides and Proteins

Hydroxyl groups, abundant in polysaccharides like hyaluronic acid (HA) and chondroitin (B13769445), as well as in certain amino acid residues of proteins, can also serve as nucleophiles for the epoxide ring-opening reaction of BDE. nih.govsci-hub.box This reaction is also favored under alkaline conditions (pH > 7), where the hydroxyl groups are deprotonated to form more reactive alkoxide ions. nih.govmdpi.com The reaction between the hydroxyl group and the epoxide results in the formation of a stable ether bond. nih.govmdpi.com

In polysaccharides such as HA, the primary hydroxyl groups are generally more sterically accessible and therefore react preferentially with the epoxide groups of BDE. nih.govsci-hub.box The crosslinking can be complete, linking two polysaccharide chains, or incomplete, leaving one end of the BDE molecule as a pendant group with an unreacted epoxide. researchgate.net Studies on the reaction of BDE with chondroitin and hyaluronan have identified the 2-hydroxyl of glucuronic acid and the 6-hydroxyl of N-acetylgalactosamine in chondroitin as major sites of substitution. sci-hub.box

Reaction with Carboxylic Acid Groups under Acidic Conditions

Under acidic conditions (pH < 6.0), the carboxylic acid groups present in proteins, from amino acid residues like aspartate and glutamate, can react with the epoxide groups of BDE. researchgate.netnih.gov In this case, the reaction mechanism involves the protonation of the epoxide oxygen, which makes the carbon atoms of the epoxide ring more electrophilic and susceptible to nucleophilic attack by the carboxyl group. researchgate.net This reaction leads to the formation of an ester linkage, creating a crosslink between protein chains. researchgate.net It has been noted that hydrolysis of the epoxide groups can also occur, particularly under these acidic reaction conditions. nih.gov

Kinetic Studies of Crosslinking Reactions with 1,4-Butanediol Diglycidyl Ether

The rate and efficiency of the crosslinking reactions involving BDE are significantly influenced by various factors, including the pH of the reaction medium and the concentration of the crosslinking agent itself.

Influence of pH on Reaction Rate and Efficacy

The pH of the reaction environment plays a critical role in both the rate and the efficacy of the crosslinking process with BDE.

Alkaline Conditions: For reactions with amine and hydroxyl groups, an increase in pH generally leads to a faster reaction rate. nih.govresearchgate.net For instance, increasing the pH from 8.5 to 10.5 in the crosslinking of dermal sheep collagen with BDE resulted in a more rapid reaction. nih.gov However, this increase in rate can come at the cost of reduced crosslinking efficacy. nih.govnih.gov At a higher pH, the hydrolysis of the epoxide groups can become a more significant side reaction, leading to a lower efficiency of crosslink formation. nih.gov Crosslinking at a lower alkaline pH, such as 9.0, results in a slower reaction but can achieve a higher crosslink efficacy, especially over longer reaction times. nih.gov

Acidic Conditions: Under acidic conditions (pH < 6.0), the reaction between epoxide groups and carboxylic acid groups is favored. nih.gov

The table below summarizes the effect of pH on the crosslinking of dermal sheep collagen with BDE.

pHReaction RateCrosslink EfficacyPrimary Reacting Group
< 6.0--Carboxylic Acid Groups researchgate.netnih.gov
8.5SlowerHigherAmine Groups nih.gov
9.0SlowHigh (at prolonged times)Amine Groups nih.gov
10.0FasterLowerAmine Groups nih.gov
10.5FasterReducedAmine Groups nih.gov

Effect of Concentration of this compound on Crosslinking

The concentration of BDE is another key parameter that affects the crosslinking reaction. An increase in the concentration of BDE generally leads to a faster reaction rate. nih.govresearchgate.net For example, using a 4 wt% BDE solution for crosslinking dermal sheep collagen resulted in a quicker reaction compared to a 1 wt% solution. nih.gov

However, a higher concentration of the crosslinker does not necessarily translate to a higher crosslinking efficacy. nih.gov Research has shown that while similar shrinkage temperatures were achieved, fewer primary amine groups had reacted at a lower BDE concentration, suggesting a more efficient crosslinking reaction at the lower concentration. nih.gov The reaction order with respect to the epoxide groups in the reaction with dermal sheep collagen has been found to be 1, regardless of the BDE concentration within the 1-4 wt% range. researchgate.netnih.gov

The following table illustrates the impact of BDE concentration on the crosslinking of dermal sheep collagen.

BDE ConcentrationReaction RateCrosslinking Efficacy
1 wt%SlowerHigher nih.gov
4 wt%FasterLower nih.gov

Temperature Effects on Crosslinking Kinetics

The crosslinking kinetics of this compound (BDDE) are significantly influenced by temperature. An increase in reaction temperature generally accelerates the crosslinking reaction. nih.gov Studies on the crosslinking of dermal sheep collagen with BDDE have shown that raising the temperature speeds up the reaction rate without altering the crosslink efficacy. nih.gov This acceleration is attributed to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions between the epoxide groups of BDDE and the reactive sites of the polymer, such as the amine groups in collagen.

In the context of epoxy resins, the degree of crosslinking is strongly affected by temperature. jascoinc.com For instance, in a two-component mixed epoxy resin system, samples heated at higher temperatures (60°C and 100°C) achieved a degree of crosslinking close to 100% much faster than a sample heated at a lower temperature (40°C). jascoinc.com This demonstrates that higher reaction temperatures lead to a larger degree of crosslinking in a shorter amount of time. jascoinc.com

The effect of temperature on the reaction kinetics can be quantified using methods like differential scanning calorimetry (DSC). Dynamic DSC experiments on the crosslinking reaction between cellulose (B213188) membranes and BDDE have shown that the reaction rate increases as the reaction proceeds, indicating an autocatalytic mechanism, which is typical for epoxy resins. researchgate.net The activation energy for the crosslinking process, a key kinetic parameter, can be determined from these experiments. For the crosslinking of cellulose with BDDE, the apparent activation energy was found to be in the range of 45–65 kJ mol⁻¹. researchgate.net

Furthermore, in epoxy-amine systems, temperature plays a crucial role in the competition between the primary amine-epoxy reaction and the etherification reaction (reaction between a hydroxyl group and an epoxy group). While the amine-epoxy reaction is dominant at lower temperatures, the etherification reaction becomes more significant at elevated temperatures. dtu.dk This shift in reaction preference with temperature can influence the final network structure and properties of the crosslinked material.

Determination of Reaction Order with Respect to Reactive Groups

The determination of the reaction order provides valuable insights into the mechanism of the crosslinking reaction involving this compound. Studies involving the crosslinking of dermal sheep collagen with BDDE have elucidated the reaction order with respect to the participating reactive groups. nih.gov

In this specific system, the reaction order with respect to the epoxide groups of BDDE was determined to be 1. nih.govutwente.nl This indicates that the rate of reaction is directly proportional to the concentration of the BDDE epoxide groups.

Conversely, the reaction order with respect to the amine groups of collagen was found to be 2.5 in the BDDE crosslinking reaction. nih.govutwente.nl This non-integer reaction order suggests a complex reaction mechanism. It is important to note that these reaction orders were found to be independent of the pH in the range of 8.5-10.5 and the concentration of the reagent (1-4 wt %). nih.govutwente.nl

Table 1: Reaction Orders in the Crosslinking of Dermal Sheep Collagen with BDDE
Reactive GroupReaction OrderReference
Epoxide Groups (BDDE)1 nih.govutwente.nl
Amine Groups (Collagen)2.5 nih.govutwente.nl

This table summarizes the determined reaction orders for the reactive groups involved in the crosslinking of dermal sheep collagen with this compound.

Factors Governing Crosslink Density and Network Formation

Degree of Crosslinking and its Measurement

The degree of crosslinking is a critical parameter that defines the final properties of a thermoset material formed using this compound. It represents the extent to which the polymer chains are interconnected to form a three-dimensional network. Several analytical techniques are employed to measure the degree of crosslinking.

Differential Scanning Calorimetry (DSC) is a widely used method for determining the degree of crosslinking in epoxy resins. asn.sn This technique measures the heat of reaction generated during the crosslinking process. asn.sn By comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample, the degree of cure can be calculated. wsu.edu The glass transition temperature (Tg), which also increases with the degree of crosslinking, can be monitored by DSC as well. dtic.milresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy is another powerful tool for monitoring the extent of crosslinking. jascoinc.comnih.gov This method tracks the change in the concentration of specific functional groups, such as the epoxy groups, during the curing reaction. dtic.milmtu.edu The disappearance of the absorption band corresponding to the epoxy group can be used to quantify the degree of conversion. mdpi.com

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the material, which are directly related to the crosslink density. researchgate.net According to the theory of rubber elasticity, the storage modulus in the rubbery plateau region (above Tg) is proportional to the crosslink density. researchgate.net

Swelling tests are a classic method for estimating crosslink density. acs.orgjordilabs.com The principle is that a crosslinked polymer will swell in a suitable solvent but will not dissolve. The extent of swelling is inversely related to the crosslink density. jordilabs.com The Flory-Rehner equation is often used to calculate the crosslink density from swelling data. acs.org

Table 2: Methods for Measuring Degree of Crosslinking
MethodPrincipleInformation ObtainedReference
Differential Scanning Calorimetry (DSC)Measures heat of reactionDegree of cure, Glass transition temperature (Tg) asn.snwsu.edu
Fourier Transform Infrared (FTIR) SpectroscopyMonitors concentration of functional groupsDegree of conversion jascoinc.comnih.gov
Dynamic Mechanical Analysis (DMA)Measures viscoelastic propertiesCrosslink density, Storage modulus researchgate.net
Swelling TestsMeasures the uptake of solventSwell ratio, Crosslink density acs.orgjordilabs.com

This table outlines the common analytical techniques used to determine the degree of crosslinking in polymers.

Impact of Reaction Parameters on Network Architecture

The final architecture of the crosslinked network formed with this compound is highly dependent on various reaction parameters. These parameters influence the reaction kinetics and the competition between different reaction pathways, ultimately dictating the structure and properties of the resulting thermoset.

Temperature: As discussed previously, temperature significantly accelerates the crosslinking reaction. nih.gov At elevated temperatures, the etherification reaction (epoxy-hydroxyl) can become more prominent compared to the epoxy-amine reaction, leading to a different network structure. dtu.dkmdpi.com This can result in a higher crosslink density and altered mechanical properties. mdpi.com

pH: The pH of the reaction medium plays a crucial role, particularly in systems involving reactions with groups like amines. In the crosslinking of collagen with BDDE, an increase in pH from 8.5 to 10.5 resulted in a faster reaction rate but a lower crosslinking efficacy. nih.gov At a higher pH, the reaction was faster, but a lower proportion of the BDDE molecules formed effective crosslinks. researchgate.net Conversely, crosslinking under acidic conditions (pH < 6.0) can promote the reaction between epoxide groups and carboxylic acid groups. nih.gov

Reactant Concentration and Stoichiometry: The concentration of BDDE and the stoichiometric ratio of reactive groups are critical factors. Using a higher concentration of BDDE can lead to a faster reaction. nih.gov The stoichiometry, or the ratio of epoxy groups to the reactive groups of the polymer being crosslinked (e.g., amine groups), directly influences the final crosslink density and the extent of unreacted groups. mdpi.com In epoxy systems, excess epoxide can lead to etherification reactions after the primary amine reactions are complete, affecting the final network. mdpi.com

Curing Time: The duration of the curing process directly impacts the degree of crosslinking. jascoinc.com Longer curing times generally lead to a higher degree of crosslinking until the reaction reaches completion or is limited by vitrification. jascoinc.comdtic.mil

The interplay of these parameters determines the final network architecture, including the crosslink density, the length of the polymer chains between crosslinks, and the presence of different types of chemical linkages (e.g., amine vs. ether bonds). This, in turn, governs the macroscopic properties of the material, such as its mechanical strength, thermal stability, and swelling behavior. nih.govnih.gov

Formation of Ether Bonds as Primary Crosslinks

In many applications, particularly in the crosslinking of polymers containing hydroxyl groups, the formation of stable ether bonds is the primary mechanism by which this compound (BDDE) creates a crosslinked network. nih.govmdpi.com This is especially true in the widely used application of crosslinking hyaluronic acid (HA) for dermal fillers. nih.govmdpi.comnih.gov

The crosslinking reaction occurs via the nucleophilic attack of a hydroxyl group from the polymer backbone on one of the epoxide rings of the BDDE molecule. mdpi.comresearchgate.net This reaction is typically carried out under basic (alkaline) conditions (pH > 7), which facilitates the deprotonation of the hydroxyl groups, making them more nucleophilic. nih.govmdpi.com The reaction results in the opening of the epoxide ring and the formation of a stable ether linkage. nih.govmdpi.com The second epoxide group on the BDDE molecule can then react with another hydroxyl group on a different polymer chain, thus forming a crosslink. researchgate.net

The superior stability of the ether bond compared to other linkages like ester or amide bonds is a key reason for the durability of BDDE-crosslinked materials. nih.gov This stability contributes to the longer clinical duration of BDDE-crosslinked HA fillers. nih.gov

1,4 Butanediol Diglycidyl Ether in Biomedical and Tissue Engineering Research

Application as a Crosslinking Agent for Hyaluronic Acid Hydrogels

1,4-Butanediol (B3395766) diglycidyl ether (BDDE) is a widely utilized crosslinking agent in the creation of hyaluronic acid (HA) hydrogels for biomedical applications. nih.govmdpi.comresearchgate.net Under alkaline conditions, the epoxy groups at both ends of the BDDE molecule react with the hydroxyl groups on the HA polymer chains, forming stable ether bonds. mdpi.comresearchgate.net This reaction transforms the linear HA chains into a three-dimensional network, resulting in a hydrogel with enhanced properties suitable for various clinical uses. mdpi.comresearchgate.net The degree of crosslinking, which can be controlled by factors such as the concentration of BDDE and reaction time, significantly influences the final characteristics of the hydrogel. iaea.orgkisti.re.kr

Enhancement of Hyaluronic Acid Hydrogel Stability and Longevity

A primary reason for crosslinking HA with BDDE is to improve its stability and longevity in vivo. mdpi.comdiva-portal.org Native HA has a rapid turnover rate in the body, with a half-life of less than 24 hours in the skin and joints. researchgate.net The crosslinking process makes the HA molecules less accessible to endogenous hyaluronidases, the enzymes responsible for their degradation. researchgate.netdiva-portal.org

Research has demonstrated a direct correlation between the degree of BDDE crosslinking and the hydrogel's resistance to enzymatic degradation. nih.goviaea.org For instance, a study involving HA hydrogels with varying BDDE concentrations showed that as the crosslinker concentration increased, the resistance to enzymatic breakdown also increased, though not always in a linear fashion. iaea.org Another study that mixed high-molecular-weight HA (HMW-HA) and low-molecular-weight HA (LMW-HA) found that a specific ratio (4:1 HMW-HA to LMW-HA) crosslinked with BDDE exhibited the best resistance to enzymatic hydrolysis. nih.govnih.gov This enhanced stability is crucial for applications like dermal fillers, where a longer-lasting effect is desired. mdpi.com

Influence on Rheological Properties of Hyaluronic Acid Gels

The rheological properties of HA hydrogels, such as elasticity and viscosity, are critical for their performance in biomedical applications and are significantly influenced by BDDE crosslinking. kisti.re.krnih.gov The crosslinking process imparts a more solid-like, elastic behavior to the HA gel. mdpi.comresearchgate.net

Studies have shown that the rheological characteristics of HA-BDDE hydrogels are dependent on the degree of modification and the concentration of HA. kisti.re.krnih.gov An increase in the concentration of the crosslinking agent and reaction time generally leads to a higher degree of crosslinking and, consequently, increased gel hardness and viscosity. kisti.re.kr One study found that as the concentration of BDDE increased from 0.5 to 10 ppm, the degree of modification increased, which in turn altered the rheological properties of the HA samples. kisti.re.kr Another investigation into four different HA-BDDE hydrogels revealed that while they all exhibited an elastic and solid-like profile, they differed in the amounts of branched versus effectively crosslinked HA, which correlated with their rheological behavior after hydration. nih.gov

Interactive Data Table: Effect of HMW-HA/LMW-HA Ratio on Hydrogel Properties

Hydrogel SampleHMW-HA:LMW-HA RatioDegradation Time (hours)
A1:024
B4:172
C1:124
D1:412
E0:112

This table is based on findings from a study that investigated the enzymatic hydrolysis stability of HA hydrogels prepared by crosslinking different ratios of high-molecular-weight (HMW) and low-molecular-weight (LMW) hyaluronic acid with BDDE. The degradation time indicates when the hydrogels were completely broken down. nih.gov

Modification of Hyaluronic Acid for Specific Clinical Applications

The ability to tune the properties of HA hydrogels through BDDE crosslinking allows for their adaptation to a wide range of specific clinical applications. diva-portal.orgnih.gov

Dermal Fillers and Soft Tissue Augmentation

BDDE-crosslinked HA hydrogels are the most common type of dermal fillers used for soft tissue augmentation and aesthetic treatments. researchgate.netnih.govfrontiersin.org The crosslinking provides the necessary mechanical properties and longevity to effectively fill wrinkles and restore volume to soft tissues. mdpi.comfrontiersin.org The degree of crosslinking and the concentration of HA can be adjusted to create fillers with different levels of firmness and cohesivity, suitable for various treatment areas. kisti.re.krcncb.ac.cn For example, Juvéderm® is a well-known dermal filler that utilizes BDDE to crosslink HA. frontiersin.org Research has also explored novel hydrogels based on carboxyl pullulan and collagen crosslinked with BDDE as promising soft fillers for tissue engineering. nih.gov

Drug Delivery Systems

HA-BDDE hydrogels can also serve as effective drug delivery platforms. mdpi.comnih.gov Their porous structure can encapsulate therapeutic agents, allowing for a controlled and sustained release. A study demonstrated the loading of antibiotics (cefuroxime, tetracycline, and amoxicillin) and an anti-inflammatory agent (acetylsalicylic acid) into BDDE-crosslinked HA hydrogels. nih.gov The release of these drugs was found to be correlated with the crosslinking grade of the hydrogel, highlighting the potential for creating tailored drug delivery systems for antibacterial and anti-inflammatory applications. nih.gov

Tissue Scaffolds and Regenerative Medicine

In the field of regenerative medicine, BDDE-crosslinked HA hydrogels are investigated as scaffolds to support tissue repair and regeneration. researchgate.netresearchgate.netnih.gov These hydrogels can mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. frontiersin.orgmdpi.com By adjusting the properties of the hydrogel, such as pore size and mechanical strength, through BDDE crosslinking, it is possible to create scaffolds that are optimized for specific tissue engineering applications, including bone and cartilage regeneration. nih.govnih.govfrontiersin.org For instance, a study showed that a specific formulation of BDDE-crosslinked HA hydrogel has potential applications in regenerative medicine and tissue engineering due to its strong anti-degradation ability and good mechanical properties. nih.govrsc.org

Interactive Data Table: Composition of Investigated HA-BDDE Dermal Fillers

Filler SampleHA Concentration (mg/mL)Crosslinking Agent
Filler 120BDDE
Filler 223BDDE
Filler 326BDDE
Filler 428BDDE

Characterization of 1,4-Butanediol Diglycidyl Ether-Crosslinked Hyaluronic Acid Structures

The creation of stable hyaluronic acid (HA) hydrogels for biomedical applications, such as dermal fillers and tissue engineering scaffolds, relies heavily on crosslinking with agents like this compound (BDDE). nih.govmdpi.com This process transforms the linear HA chains into a three-dimensional network, enhancing its in vivo longevity and mechanical properties. nih.gov The crosslinking reaction occurs under alkaline conditions, where the epoxide groups of BDDE react with the hydroxyl groups of HA to form stable ether bonds. nih.govresearchgate.net The resulting hydrogel's characteristics are influenced by the degree of crosslinking and the ratio of HA to BDDE. nih.gov

To ensure the quality and predict the performance of these hydrogels, a thorough characterization of their structure is essential. This involves a combination of spectroscopic and chromatographic techniques to analyze the crosslinked network at a molecular level.

Spectroscopic methods are invaluable for confirming the crosslinking reaction and determining the structure of BDDE-crosslinked HA hydrogels.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is a powerful tool for identifying the chemical bonds present in a material. In the context of BDDE-crosslinked HA, FTIR spectra can confirm the formation of ether linkages, a hallmark of successful crosslinking. researchgate.net The spectra of crosslinked HA will show characteristic peaks corresponding to the C-O-C ether bond, which are absent in the spectra of pure HA. researchgate.netnih.gov Additionally, a decrease in the intensity of the hydroxyl (-OH) group peak around 3343 cm⁻¹ can indicate the consumption of these groups during the crosslinking reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides more detailed structural information, allowing for the quantification of the degree of modification (MoD) and the crosslinker ratio (CrR). nih.govnih.gov

¹H NMR: Proton NMR spectra can be used to monitor the crosslinking reaction in real-time. nih.gov Key signals in the ¹H NMR spectrum of BDDE-crosslinked HA include a peak around 1.6 ppm, which is attributed to the -(CH₂)₂- moiety of the BDDE molecule, and a signal around 2.0 ppm from the acetyl group of N-acetylglucosamine in HA. researchgate.net The ratio of the integration of these signals provides a measure of the amount of BDDE bound to the HA. researchgate.net

¹³C NMR: Carbon-13 NMR offers further insights into the crosslinking structure, helping to distinguish between mono-linked and double-linked BDDE residues. nih.gov This distinction is crucial as mono-linked BDDE represents an incomplete crosslink and can potentially impact the biocompatibility of the filler. nih.gov

Interactive Table: Spectroscopic Analysis of BDDE-Crosslinked Hyaluronic Acid

Technique Key Findings Significance Relevant Research
FTIR Confirmation of C-O-C ether bond formation. researchgate.netnih.govVerifies that the crosslinking reaction has occurred. researchgate.netnih.govnih.gov
Decrease in -OH group peak intensity. nih.govIndicates the consumption of hydroxyl groups in the reaction.
¹H NMR Detection of a peak around 1.6 ppm from the BDDE backbone. researchgate.netAllows for the quantification of the total BDDE bound to HA. nih.govresearchgate.net
¹³C NMR Differentiation between mono-linked and double-linked BDDE. nih.govProvides a more detailed understanding of the crosslinking efficiency and potential for unreacted pendant groups. nih.gov

Chromatographic techniques are essential for determining the molecular weight distribution and purity of the crosslinked HA products.

Size-Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), is a fundamental technique for separating molecules based on their size. malvernpanalytical.comchromatographyonline.comchromatographyonline.com When coupled with detectors such as multi-angle light scattering (MALS) and differential viscometry, SEC can provide absolute molecular weight distributions and information about the molecular structure of both linear and crosslinked HA. malvernpanalytical.comchromatographyonline.comnih.govazom.comwyatt.com This is critical for understanding the efficiency of the crosslinking process and the resulting hydrogel's properties. researchgate.net The analysis of the soluble fraction of the hydrogel by GPC can also provide insights into the extent of crosslinking. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying residual unreacted BDDE and its by-products in the final hydrogel. diva-portal.orgnih.gov Ensuring that the levels of these residuals are below toxic limits is a mandatory safety requirement for dermal fillers. nih.gov LC-MS analysis has also been instrumental in detecting previously unknown reaction by-products that can form under the high temperatures used for sterilization, highlighting the importance of comprehensive product characterization. nih.gov

Interactive Table: Chromatographic Characterization of BDDE-Crosslinked Hyaluronic Acid

Technique Key Findings Significance Relevant Research
SEC-MALS Determination of absolute molecular weight and molecular weight distribution. malvernpanalytical.comnih.govazom.comProvides a comprehensive understanding of the size and structure of the crosslinked polymer network. researchgate.netmalvernpanalytical.comchromatographyonline.comchromatographyonline.comnih.govazom.comwyatt.com
Measurement of the soluble fraction of the hydrogel. researchgate.netIndicates the efficiency of the crosslinking reaction.
LC-MS Quantification of residual unreacted BDDE and its by-products. diva-portal.orgnih.govEnsures the safety of the final product by confirming low levels of potentially toxic compounds. diva-portal.orgnih.gov
Identification of novel reaction by-products. nih.govContributes to a more complete understanding of the chemical processes involved in hydrogel production and sterilization.

Crosslinking of Other Biopolymers for Biomedical Applications

Beyond hyaluronic acid, this compound is a versatile crosslinking agent for various other biopolymers used in the development of biomaterials for tissue engineering and other biomedical applications.

Collagen, the most abundant protein in the extracellular matrix, is a widely used biomaterial for tissue regeneration. However, native collagen is susceptible to rapid degradation in vivo. Crosslinking with BDDE can significantly enhance its stability and mechanical properties. nih.govnih.gov

The crosslinking of dermal sheep collagen with BDDE has been studied, demonstrating that the reaction between the epoxide groups of BDDE and the amine groups of collagen occurs at pH values above 8.0. nih.gov The reaction conditions, including BDDE concentration, pH, and temperature, influence the reaction rate and crosslink efficacy. nih.govnih.gov For instance, a higher pH can accelerate the reaction but may reduce the crosslinking efficacy. nih.gov

BDDE-crosslinked collagen fillers have shown excellent mechanical strength, stability, and durability. nih.gov In vitro studies have demonstrated that these materials promote the proliferation, adhesion, and spreading of human fibroblast cells. nih.gov Furthermore, in vivo studies have confirmed their ability to enhance collagen regeneration without causing adverse effects like calcification. nih.gov

Gelatin, a denatured form of collagen, is another popular biopolymer for biomedical applications due to its biocompatibility and biodegradability. frontiersin.org However, as a water-soluble protein, gelatin requires crosslinking to create stable structures for use in aqueous environments. frontiersin.org BDDE has proven to be an effective crosslinking agent for producing gelatin-based films and scaffolds. frontiersin.orgconicet.gov.arresearchgate.net

The crosslinking of gelatin with BDDE can be performed to create films with improved water resistance and mechanical properties. conicet.gov.arresearchgate.net For example, the addition of BDDE to bovine gelatin films significantly decreased their water solubility and increased their stretching ability. conicet.gov.arresearchgate.net BDDE has also been used for the in situ crosslinking of electrospun gelatin nanofibers, resulting in stable matrices with well-defined fiber morphology. nih.govresearchgate.net These crosslinked gelatin scaffolds have shown potential for applications in tissue engineering, such as skin regeneration. frontiersin.org

Research has shown that the extent of crosslinking can be controlled by varying the BDDE concentration and incubation time. frontiersin.org Furthermore, while unreacted BDDE can be toxic, it can be removed through simple extraction procedures, and any residual amounts may hydrolyze into a non-toxic diol-ether, mitigating safety concerns. frontiersin.orgconicet.gov.ar

Chitin (B13524), a polysaccharide found in the exoskeletons of crustaceans, and its deacetylated derivative, chitosan (B1678972), are attractive biomaterials due to their biocompatibility, biodegradability, and antimicrobial properties. Derivatization and crosslinking with BDDE can further enhance their properties for various biomedical applications.

The reaction of BDDE with chitin and chitosan involves the hydroxyl and amino groups present on these polysaccharides. This crosslinking can improve the mechanical strength and stability of chitin- and chitosan-based biomaterials. For instance, BDDE has been used to stabilize composite scaffolds made of magnesium-doped hydroxyapatite (B223615) and type I collagen, where the crosslinking led to a more organized and homogeneous collagenous matrix. nih.gov The ability to control the chemical and physical properties of these scaffolds by adjusting the BDDE reaction parameters makes it a valuable tool for creating biomaterials tailored for specific applications, such as the healing of osteochondral defects. nih.gov

Biodegradation and Biocompatibility Studies of this compound-Crosslinked Materials

The use of this compound (BDDGE) as a crosslinking agent in biomaterials has prompted extensive research into the biodegradation and biocompatibility of the resulting crosslinked materials. nih.govfrontiersin.org These studies are crucial for ensuring the safety and efficacy of medical devices and tissue engineering scaffolds. BDDGE is favored for its ability to form stable ether bonds, enhancing the mechanical properties and stability of polymers like hyaluronic acid (HA) and collagen. nih.govmdpi.com The biocompatibility of these materials is a key focus, with research indicating that BDDGE-crosslinked products generally exhibit a favorable safety profile. nih.govresearchgate.net

Materials crosslinked with BDDGE are designed to be biodegradable, breaking down into harmless byproducts or substances that are already present in the body. nih.govresearchgate.netnih.gov The stability imparted by BDDGE crosslinking can prolong the clinical duration of materials like dermal fillers to a year or more. nih.gov The degree of crosslinking can be controlled by adjusting the concentration of BDDGE and the incubation time, which in turn influences the material's properties and degradation rate. frontiersin.orgresearchgate.net For instance, studies on gelatin nanofibers have shown that the degree of crosslinking can be varied from 9.55% to 72.81% by altering the BDDGE concentration and incubation period. researchgate.net

Enzymatic Degradation Mechanisms of Crosslinked Polymers

The degradation of BDDGE-crosslinked polymers in a biological environment is often mediated by enzymes. The specific enzymes involved depend on the nature of the polymer being crosslinked. For example, hyaluronic acid-based hydrogels are susceptible to degradation by hyaluronidase (B3051955), while collagen-based materials are broken down by collagenase. researchgate.netnih.gov

The crosslinking process with BDDGE can influence the rate of enzymatic degradation. In a study comparing hyaluronic acid hydrogels, a hydrogel crosslinked with BDDGE demonstrated a stronger resistance to in vitro degradation by hyaluronidase compared to others, taking 72 hours to degrade completely, while others degraded within 12 to 24 hours. nih.gov The structure of the crosslinker itself can also affect degradation kinetics. For instance, hydrogels crosslinked with dendritic elastin-like peptides (ELPs) degrade more slowly when exposed to trypsin compared to those crosslinked with linear ELPs. digitellinc.com This is attributed to steric hindrance and the molecular design of the crosslinker. digitellinc.com

Research on poly(butylene succinate) (PBS) copolymers has also shed light on enzymatic degradation mechanisms. Studies have shown that the degradation can occur via end-chain degradation and intramolecular random degradation. nih.gov The introduction of ether linkages, similar to those formed by BDDGE, can influence the susceptibility of the polymer to enzymatic attack. nih.gov For collagen-based scaffolds, crosslinking with BDDGE has been shown to decrease the rate of enzymatic degradation by collagenase. researchgate.net

In Vitro and In Vivo Biocompatibility Assessments

The biocompatibility of BDDGE-crosslinked materials is a critical factor for their use in biomedical applications and has been evaluated through numerous in vitro and in vivo studies. frontiersin.orgnih.gov These assessments are essential to ensure that the material does not elicit a harmful response from the host tissue.

In vitro studies consistently demonstrate the good cytocompatibility of BDDGE-crosslinked materials. For example, gelatin nanofibers crosslinked with BDDGE have been shown to be non-toxic and support the viability and proliferation of cells. frontiersin.orgresearchgate.net One study found that all tested conditions of BDDGE-crosslinked gelatin electrospun meshes were non-toxic. researchgate.net Another study using a CCK-8 assay, which measures cell viability, showed that scaffolds crosslinked with BDDGE were biocompatible. researchgate.net

Research on BDDGE-crosslinked polyethylenimine (PEI) nanoparticles for gene delivery also highlights their low cytotoxicity. Cell lines treated with these nanoparticles complexed with DNA showed greater than 90% viability. rsc.org In a study on hyaluronic acid hydrogels, the material prepared with a specific ratio of high and low molecular weight HA crosslinked with BDDGE exhibited lower cytotoxicity compared to other formulations. nih.gov

Below is a table summarizing findings from cell viability studies on BDDGE-crosslinked materials.

MaterialCell TypeAssayKey FindingReference
BDDGE-crosslinked gelatin electrospun nanofibersNot specifiedNot specifiedNo toxicity detected under any crosslinking condition. researchgate.net
BDDGE-crosslinked PEI nanoparticles/DNA complexesVarious cell linesNot specified>90% cell viability. rsc.org
BDDGE-crosslinked hyaluronic acid hydrogelNot specifiedNot specifiedExhibited lower cytotoxicity compared to other formulations. nih.gov

Histopathological evaluation is a standard method for assessing the in vivo biocompatibility of implanted medical devices. nih.gov This involves the microscopic examination of tissue that has been in contact with the implant to identify any signs of inflammation, tissue damage, or other adverse reactions. For orthopedic implants, histomorphometry is also used to quantify tissue integration. nih.gov

While specific electrophysiological evaluations of BDDGE-crosslinked materials are not extensively detailed in the provided context, histopathological studies of materials used in similar applications provide a framework for assessment. For instance, in a study on dental implants in a canine model, histopathological analysis was used to evaluate crestal bone resorption and bone apposition, which are key indicators of biocompatibility and osseointegration. nih.gov The results showed that a conditioned implant surface led to significantly more bone apposition and less crestal bone resorption compared to a non-conditioned surface after 12 weeks. nih.gov Such methodologies are applicable to the evaluation of BDDGE-crosslinked scaffolds intended for bone tissue engineering.

Metabolism of this compound and its Byproducts in Biological Systems

The metabolism of BDDGE and its byproducts is a key aspect of its biocompatibility. After the crosslinking reaction with a polymer like hyaluronic acid, only trace amounts of unreacted BDDGE remain, typically less than 2 parts per million. researchgate.netnih.govscispace.com This low level of residual BDDGE is considered safe. researchgate.netscispace.com

Over time, both the crosslinked polymer and any unreacted BDDGE degrade. nih.govresearchgate.netnih.gov Unreacted BDDGE can undergo hydrolysis to form a diol-ether, which has been shown to be non-toxic. frontiersin.org The degradation of the crosslinked material is thought to proceed through the cleavage of the ether bonds. scispace.com

The primary metabolites of BDDGE are 1,4-butanediol and glycerol (B35011), both of which are well-tolerated by the body. nih.govscispace.com 1,4-butanediol is metabolized to succinic acid, which then enters the Krebs cycle for further oxidation. nih.gov Glycerol is also a natural substance found in the skin. researchgate.netnih.govscispace.com The concentration of these byproducts from the degradation of commercial dermal fillers is very low and is considered highly unlikely to cause toxicity. nih.gov

Studies in microorganisms like Pseudomonas putida have provided further insight into the metabolism of 1,4-butanediol. This bacterium can metabolize 1,4-butanediol by first oxidizing it to 4-hydroxybutyrate. frontiersin.org This intermediate can then be further metabolized through several pathways, including oxidation to succinate (B1194679) or conversion to acetyl-CoA and glycolyl-CoA via β-oxidation. frontiersin.org

1,4 Butanediol Diglycidyl Ether in Polymer Science and Materials Engineering

Role as a Reactive Diluent and Modifier in Epoxy Resins

In the realm of polymer science, 1,4-butanediol (B3395766) diglycidyl ether is classified as a reactive diluent. wikipedia.org This means it not only lowers the viscosity of epoxy formulations but also participates in the curing reaction, becoming an integral part of the final crosslinked polymer network. panpage.de This integration helps to maintain the mechanical properties of the cured resin. abg-am.com

Impact on Viscosity and Processability of Epoxy Formulations

The primary function of BDDE in epoxy resins is to reduce their viscosity. wikipedia.orgabg-am.com This is a critical factor for improving the handling and processing of the resin system. abg-am.com By lowering the viscosity, BDDE facilitates better impregnation of fibers in composites, enhances flow into complex molds, and allows for higher filler loading.

The dilution efficiency of BDDE is considered moderate to high. abg-am.comevonik.com For instance, adding specific amounts of a BDDE-based reactive diluent to a standard Bisphenol-A liquid epoxy resin can significantly decrease its viscosity, as illustrated in the table below.

Effect of BDDE-based Reactive Diluent on Epoxy Resin Viscosity

Weight Percent of BDDE Diluent (%)Resulting Viscosity at 77°F (cP)
56,000
103,000
151,400
20850
25600
Initial viscosity of the standard Bisphenol-A liquid epoxy resin (EEW=190) was 12,500 cP. panpage.de

Influence on Mechanical Properties and Microstructure of Cured Resins

As a reactive diluent, BDDE becomes part of the polymer network, which means it has a direct impact on the mechanical properties and microstructure of the cured epoxy resin. wikipedia.orgpanpage.de While its primary role is to reduce viscosity, it can also influence properties like flexibility, impact strength, and peel strength. abg-am.com

The addition of BDDE can lead to a slight decrease in the crosslink density of the resin. abg-am.com However, because it is a difunctional molecule, this effect is less pronounced than with monofunctional diluents. specialchem.com This allows for a significant reduction in viscosity without a major compromise in the thermal and chemical resistance of the cured product. abg-am.com In some cases, the incorporation of the flexible butanediol (B1596017) backbone can even enhance certain mechanical properties. For example, studies have shown that increasing the amount of a BDDE-based diluent can increase the elongation at break of the cured resin. researchgate.net

The microstructure of the cured resin is also affected by the presence of BDDE. It can contribute to a more homogeneous and tougher matrix. techscience.cn This is because the long-chain structure of BDDE can introduce an intrinsic toughening effect. techscience.cn

Synthesis of Polymer Networks and Composites

1,4-Butanediol diglycidyl ether serves as a versatile building block in the synthesis of various polymer networks and composites. abg-am.com Its bifunctional nature allows it to act as a crosslinking agent, connecting polymer chains to form a three-dimensional network. sigmaaldrich.com

Preparation of Epoxy-Based Nanocomposites

BDDE is utilized as a monomer in the preparation of epoxy-based nanocomposites. sigmaaldrich.com Its low viscosity and good reactivity make it compatible with various nanofillers, such as graphene. sigmaaldrich.com In the in-situ polymerization process for creating epoxy-graphene nanocomposites, BDDE can act as a dispersing medium for the graphene, eliminating the need for external solvents. researchgate.net This results in a well-dispersed nanocomposite with potential applications in areas like flexible electronics and corrosion-resistant coatings. sigmaaldrich.com

Crosslinking of Renewable Resource-Based Polymers

There is growing interest in using renewable resources to create more sustainable polymer materials. BDDE plays a role in this area by acting as a crosslinking agent for bio-based polymers. techscience.cn

One notable application is in the development of soy-based bioadhesives for manufacturing plywood. techscience.cn Soy protein itself has adhesive properties, but its water resistance is often poor. techscience.cn By crosslinking the soy protein molecules with BDDE, a denser and more water-resistant network is formed. techscience.cn

A study demonstrated that incorporating BDDE into a soy-based adhesive formulation significantly improved the wet shear strength of the resulting plywood. techscience.cn The addition of 8 grams of BDDE to the adhesive formulation resulted in a 417% increase in wet shear strength, reaching 1.19 MPa, which meets the requirements for interior use plywood. techscience.cn This improvement is attributed to the reaction between the epoxy groups of BDDE and the functional groups on the soy protein molecules, creating a more robust and water-resistant adhesive layer. techscience.cn The long-chain structure of BDDE also contributes to the toughness of the adhesive, which helps to balance internal stresses within the plywood. techscience.cn

Properties of Soy-Based Bioadhesive with BDDE

PropertyValue
Solid Content32.83%
Viscosity27340 mPa·s
Wet Shear Strength1.19 MPa
Data from a study where 8g of BDDE was added to the adhesive formulation. techscience.cn
Starch-Derived Maltodextrin (B1146171) Polymers

This compound (BDDE) serves as an effective cross-linking agent for producing sustainable, bio-derived polymers from starch derivatives like maltodextrin. rsc.orgnih.govresearchgate.net Maltodextrins, which are water-soluble D-glucose oligomers typically obtained from starch hydrolysis, can be transformed into insoluble polymer networks using suitable cross-linkers. nih.gov The use of water-soluble diglycidyl ethers such as BDDE is considered a lower-toxicity alternative to conventional cross-linkers like epichlorohydrin (B41342) or isocyanates, which often require organic solvents. nih.gov

The synthesis of these maltodextrin-based polymers often employs an amine-mediated epoxy ring-opening reaction, using water as the sole solvent, which aligns with the principles of green chemistry. rsc.orgrsc.org In a typical process, a commercial maltodextrin is dissolved in an aqueous solution, and a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is added, followed by the introduction of BDDE. rsc.orgunito.it The reaction cross-links the maltodextrin chains, yielding cationic, water-insoluble polymer structures. nih.govunito.it

The resulting cross-linked polymers exhibit promising properties for various applications. They form polydispersed, amorphous granules with thermal stabilities exceeding 250 °C. researchgate.net These materials demonstrate significant gel-forming characteristics, with water absorption capacities ranging from 800% to 1500%. nih.govresearchgate.net The combination of their cationic nature and high hydrophilicity makes them effective sorbents for environmental remediation, capable of removing nitrates, sulfates, and phosphates from water. unito.itresearchgate.net Research has shown high sorption rates, with the potential for removing 80% of nitrates and over 90% of sulfates. nih.govresearchgate.net

Detailed research findings have characterized the properties of these novel bio-derived polymers.

Table 1: Properties of Maltodextrin Polymer Cross-linked with BDDE (GLU_BDE)

PropertyValueSource
Water Absorption Capacity800% - 1500% nih.gov, researchgate.net
Nitrogen Content~0.8 wt % researchgate.net
Zeta Potential~10 mV researchgate.net
Thermal Stability>250 °C researchgate.net
Phosphate (B84403) Sorption (pH 7.04)84.6% researchgate.net
Sulfate Sorption (1000 mg/L)15.4% researchgate.net

This sustainable, one-step synthesis provides a pathway to creating high-swelling, cationic polymers from renewable resources, offering a viable alternative to petroleum-based materials for environmental applications. nih.govunito.it

Applications in Adhesives, Coatings, Sealants, and Elastomers

Adhesives: In adhesive formulations, BDDE is used to improve bonding properties, moisture resistance, and toughness. chemimpex.compolysciences.com It is particularly effective in high-performance epoxy adhesives for sectors like construction and automotive. chemimpex.com As a long-chain cross-linker, it creates a dense, chemically resistant network within the adhesive matrix. guidechem.comtechscience.com

A notable application is in the development of highly water-resistant, soy-based bioadhesives. techscience.comscrivenerpublishing.com Studies have shown that incorporating BDDE into a soybean meal adhesive significantly enhances its performance for manufacturing plywood. When added to the formulation, BDDE reacts with the soy protein, improving the solid content and lowering the viscosity. techscience.com The resulting adhesive exhibits a dramatically improved wet shear strength, outperforming traditional adhesives modified with polyamidoamine-epichlorohydrin (PAE). techscience.comscrivenerpublishing.com The toughness imparted by the flexible BDDE chain helps to reduce the internal stress on the adhesive layer when exposed to moisture. techscience.comscrivenerpublishing.com

Table 2: Performance of Soy-Based Adhesive Modified with this compound (BDDE)

PropertyControl Adhesive (with PAE)BDDE-Modified AdhesiveImprovementSource
Solid ContentNot specified32.83%Increase techscience.com, scrivenerpublishing.com
ViscosityNot specified27,340 mPa·sReduction techscience.com, scrivenerpublishing.com
Wet Shear Strength~0.23 MPa1.19 MPa417% techscience.com, scrivenerpublishing.com

Coatings: BDDE is widely used as a reactive diluent for epoxy resin systems, particularly in solvent-free and high-solids coatings. guidechem.comhaihangchem.com Its primary function is to lower the viscosity of the epoxy system, which facilitates easier handling and application without the need for volatile organic compounds (VOCs). guidechem.commyskinrecipes.com Beyond viscosity reduction, BDDE's bifunctional nature allows it to be chemically incorporated into the polymer network during curing. myskinrecipes.com This integration enhances the mechanical properties of the final coating, improving its flexibility, toughness, and impact resistance. guidechem.compolysciences.com These characteristics are valuable in protective coatings for industries such as aerospace, marine, and construction, where durability and chemical resistance are critical. chemimpex.comlookchem.com

Sealants: In sealant formulations, BDDE contributes to creating durable and resilient materials capable of withstanding harsh environmental conditions. chemimpex.com Its ability to form effective cross-links enhances the mechanical strength and chemical resistance of the sealant. chemimpex.com The flexibility provided by the long-chain structure of BDDE is also advantageous, allowing the sealant to accommodate movement and maintain its integrity over time. Its low viscosity aids in the formulation of easily dispensable sealants with good wetting and gap-filling properties. guidechem.com

Elastomers: BDDE is used as a modifier in the formulation of elastomers to improve properties such as toughness and flexibility. wikipedia.orgpolysciences.com By participating in the cross-linking reaction, it becomes an integral part of the elastomeric network. This incorporation helps to toughen the material, making it more resistant to tearing and abrasion while maintaining its elastic nature. guidechem.com Its role as a reactive diluent can also be beneficial in processing high-viscosity rubber compounds. hbfuller.com The enhanced durability and flexibility make BDDE a useful additive in the production of specialized molded rubber products and other elastomeric components. hbfuller.com

Toxicological Profile and Safety Assessment of 1,4 Butanediol Diglycidyl Ether

Acute Toxicity Studies of 1,4-Butanediol (B3395766) Diglycidyl Ether

Oral Exposure Studies and LD50 Determination

1,4-Butanediol diglycidyl ether (BDDE) is classified as moderately toxic following a single oral ingestion. tcichemicals.com Acute oral toxicity studies in rats have established a median lethal dose (LD50) in the range of 1134 mg/kg to 1163 mg/kg of body weight. tcichemicals.comcarlroth.com One study reported an oral LD50 in rats of 1134 mg/kg, while another cited a value of 1163 mg/kg. tcichemicals.comcarlroth.com A separate source indicates an oral LD50 for rats at 1134 mg/kg. thermofisher.com For comparison, the metabolite 1,4-butanediol has a reported oral LD50 of 1525 mg/kg in mice. nih.govscispace.com

Interactive Data Table: Oral LD50 of this compound

SpeciesLD50 Value (mg/kg)Reference
Rat1134 tcichemicals.comthermofisher.com
Rat1163 carlroth.com
Rabbit1130 tcichemicals.com

Dermal and Ocular Irritation Potential

Dermal Irritation:

This compound is recognized as a skin irritant. tcichemicals.comcarlroth.comilo.org Direct contact with the skin can lead to redness and pain. ilo.org Furthermore, repeated or extended contact with the substance may result in skin sensitization, potentially causing an allergic skin reaction. tcichemicals.comilo.orginchem.org Studies in rabbits have determined a dermal LD50 of 1130 mg/kg, classifying it as moderately toxic upon single skin contact. tcichemicals.com Another study reported a dermal LD50 in rats of >2150 mg/kg. carlroth.com

Ocular Irritation:

This compound is considered to be severely irritating to the eyes. ilo.orginchem.org Contact can cause serious eye irritation, characterized by redness and pain. carlroth.comilo.org In some cases, it can lead to serious eye damage. thermofisher.comfishersci.com Standard safety precautions recommend wearing safety goggles or eye protection when handling this chemical. ilo.org

Genotoxicity and Carcinogenicity Investigations

The genotoxic and carcinogenic potential of this compound has been a subject of scientific investigation. While unreacted BDDE has been reported as mutagenic in the Drosophila model organism, a definitive carcinogenic effect has not been observed in mice. nih.gov

In terms of genotoxicity, studies have shown that hydrolyzed BDDE, a potential by-product, is nongenotoxic even at high concentrations. scispace.com The metabolite 1,4-butanediol has tested negative in Salmonella mutagenicity assays and did not produce clastogenicity or polyploidy in CHL/IU cells. legal-high-inhaltsstoffe.de

A long-term dermal carcinogenicity study was conducted on CF1 mice. ntis.gov In this study, male and female mice received twice-weekly applications of either 0.05% or 0.2% this compound in acetone (B3395972) on their dorsal skin for 103 weeks. ntis.gov While a small number of skin neoplasms were observed in the treated groups, there was no statistically significant increase in these tumors compared to the control group. ntis.gov The study did note a temporary irritant reaction in some animals, but without epidermal thickening. ntis.gov Based on available data, this compound is not classified as a carcinogen. carlroth.com

Residual this compound Levels in Commercial Products

This compound is a common cross-linking agent used in the production of various commercial products, most notably hyaluronic acid (HA) based dermal fillers. researchgate.netresearchgate.netmdpi.com The cross-linking process enhances the stability and in vivo duration of the HA hydrogel. mdpi.com However, this process can leave behind residual, unreacted BDDE. nih.gov Given the toxic potential of the unreacted monomer, the quantification and control of these residual levels are critical for product safety. nih.govgoogle.com

Quantification Methods for Trace Amounts

Several analytical methods are employed to detect and quantify trace amounts of residual BDDE in final products. The complexity of the hydrogel matrix presents an analytical challenge. mdpi.com

Commonly utilized techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of BDDE. google.comanalytice.com One approach involves headspace gas chromatography with a flame ionization detector (FID). google.com For sampling, materials like the Tube OVS-2 can be used, with a reported limit of quantification (LOQ) of 5 µg/Media. analytice.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a frequently used method for the determination of BDDE residues. nih.gov It can distinguish BDDE from other by-products that may have the same mass but different retention times. nih.gov LC-MS methods have been developed for the precise quantification of oligosaccharides resulting from the enzymatic degradation of BDDE-crosslinked HA. diva-portal.orgnih.gov High-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (QTOF) are also utilized. researchgate.net

These methods are crucial for ensuring that residual BDDE levels are within safe limits. nih.gov

Regulatory Limits and Safety Implications

Regulatory bodies and industry standards have set limits for acceptable levels of residual BDDE in commercial products to ensure patient safety. nih.gov For hyaluronic acid-based dermal fillers, a concentration of residual BDDE lower than 2 parts per million (ppm) is generally considered safe. nih.govmdpi.com

The presence of unreacted BDDE is a safety concern due to its toxic and irritant properties. nih.gov Research indicates that while BDDE is essential for the desired properties of the final product, its residues can pose health risks. google.com Studies have also identified the formation of previously uncharacterized by-products during the cross-linking reaction, such as 1,4-butanediol di(propan-2,3-diolyl) ether (BDPE) and a "propene glycol-like" compound, whose toxicities require further investigation. nih.govnih.gov Therefore, stringent quality control and sensitive analytical methods are imperative to minimize potential adverse effects and ensure the safety of commercial products containing BDDE. nih.govfilab.fr

Degradation Products and Their Toxicological Assessment

The toxicological profile of this compound (BDDGE) is not solely defined by the parent compound but also by the products formed during its degradation within biological or environmental systems. Understanding the nature and subsequent toxicological impact of these degradation products is crucial for a comprehensive safety assessment. Degradation can primarily occur through two major pathways: hydrolysis of the epoxide rings and metabolic breakdown of the core structure.

Hydrolysis Products and Their Safety Profiles

In the presence of water, the epoxide rings of BDDGE are susceptible to hydrolysis. This reaction opens the highly strained three-membered rings to form vicinal diols (1,2-diols).

The primary and complete hydrolysis of both epoxide groups in this compound results in the formation of 1,4-bis(2,3-dihydroxypropoxy)butane. This conversion transforms the reactive electrophilic epoxide groups into stable, hydrophilic hydroxyl groups.

Hydrolysis Product Identity
Parent Compound This compound
Primary Hydrolysis Product 1,4-bis(2,3-dihydroxypropoxy)butane
Chemical Formula C₁₀H₂₂O₆
Reaction Opening of the two terminal epoxide rings to form two 2,3-dihydroxypropyl (glyceryl) ether moieties.

While specific toxicological studies on 1,4-bis(2,3-dihydroxypropoxy)butane are not extensively available, its safety profile can be inferred from its structural components, which would be released upon metabolic cleavage of the ether bonds. The hydrolysis product itself, as a poly-alcohol (polyol), is anticipated to have a low order of acute toxicity. Its toxicological significance is more closely related to its metabolic fate, as discussed in the following section.

Metabolic Pathways of this compound Degradation

Following administration or exposure, this compound and its primary hydrolysis product, 1,4-bis(2,3-dihydroxypropoxy)butane, are subject to metabolic processes. The metabolic degradation is a multi-step process involving the cleavage of the ether linkages and the subsequent metabolism of the resulting components.

The metabolic cascade likely proceeds as follows:

Ether Bond Cleavage : The ether bonds linking the butanediol (B1596017) core to the dihydroxypropoxy side chains are cleaved. This enzymatic process is analogous to the metabolism of other ether-linked lipids and compounds. numberanalytics.comresearchgate.net Enzymes such as alkylglycerol monooxygenase (glyceryl-ether monooxygenase) are known to catalyze the cleavage of such ether bonds. researchgate.netresearchgate.net This breakdown releases the two core components of the molecule: 1,4-Butanediol and glycerol (B35011).

Metabolism of 1,4-Butanediol : The released 1,4-Butanediol (1,4-BDO) enters a well-established metabolic pathway. nih.govresearchgate.net It is first oxidized by alcohol dehydrogenase (ADH) to form an intermediate, gamma-hydroxybutyraldehyde. researchgate.netresearchgate.net This intermediate is then rapidly converted by aldehyde dehydrogenase (ALDH) to gamma-hydroxybutyric acid (GHB), also known as sodium oxybate when in salt form. nih.govresearchgate.netnih.gov The neurotoxic effects associated with 1,4-BDO are primarily attributed to its conversion to GHB, which acts as a neurotransmitter and central nervous system depressant. nih.govoecd.org

Metabolism of Glycerol : The 2,3-dihydroxypropoxy moieties are released as glycerol. Glycerol is a natural, endogenous substance and a key intermediate in carbohydrate and lipid metabolism. ontosight.ainumberanalytics.com It is phosphorylated by glycerol kinase to form glycerol-3-phosphate. numberanalytics.comslideshare.net This product then enters the glycolytic pathway via its conversion to dihydroxyacetone phosphate (B84403) (DHAP), ultimately being used for energy production (ATP) or the synthesis of glucose (gluconeogenesis). ontosight.airesearchgate.net The metabolism of glycerol is a normal physiological process, and it is not associated with significant toxicity.

The following table summarizes the key metabolic degradation pathways for the components of BDDGE.

Metabolic StepSubstrateKey Enzyme(s)Product(s)Toxicological Significance of Product
Ether Cleavage1,4-bis(2,3-dihydroxypropoxy)butaneAlkylglycerol monooxygenase (putative)1,4-Butanediol and GlycerolReleases precursors for further metabolism.
Metabolism of 1,4-Butanediol (Step 1)1,4-ButanediolAlcohol Dehydrogenase (ADH)gamma-hydroxybutyraldehydeTransient intermediate.
Metabolism of 1,4-Butanediol (Step 2)gamma-hydroxybutyraldehydeAldehyde Dehydrogenase (ALDH)gamma-hydroxybutyric acid (GHB)Biologically active metabolite with known neurotoxic and central nervous system depressant effects. nih.govoecd.org
Metabolism of Glycerol (Step 1)GlycerolGlycerol KinaseGlycerol-3-phosphateEnters central metabolic pathways.
Metabolism of Glycerol (Step 2)Glycerol-3-phosphateGlycerol-3-phosphate DehydrogenaseDihydroxyacetone phosphate (DHAP)Intermediate of glycolysis; considered non-toxic. ontosight.aislideshare.net

Analytical and Characterization Techniques in 1,4 Butanediol Diglycidyl Ether Research

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of BDDGE and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 1,4-butanediol (B3395766) diglycidyl ether. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum of BDDGE, specific proton signals confirm the presence of the butane (B89635) backbone and the glycidyl (B131873) ether groups. chemicalbook.comspectrabase.com The chemical shifts (δ) are typically observed in deuterated chloroform (B151607) (CDCl₃). The protons of the oxirane ring appear at distinct chemical shifts, as do the methylene (B1212753) protons of the butane chain and those adjacent to the ether linkages.

Proton Assignment Approximate Chemical Shift (δ, ppm)
Oxirane CH~3.1
Oxirane CH₂~2.6 and ~2.8
-O-CH₂- (glycidyl)~3.4 and ~3.7
-O-CH₂- (butane)~3.5
-CH₂-CH₂- (butane)~1.6

¹³C NMR spectroscopy further corroborates the structure by identifying the unique carbon environments within the molecule.

Carbon Assignment Approximate Chemical Shift (δ, ppm)
Oxirane CH~51
Oxirane CH₂~44
-O-CH₂- (glycidyl)~72
-O-CH₂- (butane)~71
-CH₂-CH₂- (butane)~26

These characteristic NMR spectral data are fundamental for verifying the identity and structural integrity of 1,4-butanediol diglycidyl ether.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands that correspond to the vibrational modes of its chemical bonds.

Key characteristic peaks in the FTIR spectrum of BDDGE include:

C-H stretching (alkane): around 2870-2940 cm⁻¹

Oxirane ring C-H stretching: around 3000-3050 cm⁻¹

Oxirane ring C-O stretching (asymmetric): around 915 cm⁻¹

Oxirane ring C-O-C stretching (symmetric): around 845 cm⁻¹

C-O-C ether stretching: a strong band around 1100 cm⁻¹

The presence and position of these peaks are crucial for confirming the epoxy functional groups and the ether linkages within the molecule. chemicalbook.comresearchgate.netspectrabase.comresearchgate.net

Chromatographic Techniques for Purity and Byproduct Analysis

Chromatographic methods are essential for assessing the purity of BDDGE and for identifying and quantifying any byproducts or unreacted starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the analysis of this compound, particularly in complex matrices like hydrogels. diva-portal.orgnih.gov This method allows for the separation of BDDGE from other components, followed by its detection and identification based on its mass-to-charge ratio.

In the context of hyaluronic acid (HA) hydrogels cross-linked with BDDGE, LC-MS is instrumental in characterizing the degree of modification and the linkage network. diva-portal.orgnih.gov After enzymatic digestion of the hydrogel, LC-MS can identify fragments containing BDDGE, providing insights into the cross-linking structure. The mass spectrometer can detect the protonated molecule [M+H]⁺ or other adducts, confirming the presence of BDDGE and its derivatives. diva-portal.org For instance, studies have reported the use of LC-MS to detect previously unknown structures in cross-linked fragments. diva-portal.orgnih.gov The technique is also used to quantify residual BDDGE in final products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. It is particularly well-suited for analyzing volatile and semi-volatile compounds. analytice.comanalytice.com An analytical standard for BDDGE with an assay of ≥97.0% is available for GC techniques. sigmaaldrich.com The compound is separated from other volatile components in a gas chromatograph and subsequently identified by its mass spectrum. spectrabase.com

The mass spectrum of BDDGE shows a characteristic fragmentation pattern that serves as a fingerprint for its identification. While the molecular ion peak may be weak or absent, characteristic fragment ions are observed, which correspond to the cleavage of the molecule at specific points, such as the ether linkages or the epoxy rings. This technique is valuable for purity assessment and the detection of volatile impurities. spectrabase.com

Microscopic and Imaging Techniques

When this compound is used as a cross-linker to form materials like hydrogels, microscopic and imaging techniques are employed to study the morphology and structure of the resulting product.

For example, in studies of hyaluronic acid dermal fillers cross-linked with BDDGE, optical microscopy has been used to examine the matrix structure. These investigations have revealed fibrous, "spiderweb-like" matrix structures in the cross-linked HA dermal fillers, providing a visual understanding of how BDDGE contributes to the three-dimensional network of the hydrogel. nih.gov Scanning electron microscopy (SEM) has also been utilized to evaluate the surface morphology of composite matrices that incorporate BDDGE-cross-linked gels. researchgate.net These imaging techniques are crucial for correlating the macroscopic properties of the material with its microscopic architecture.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at high magnifications. In the context of BDDE-crosslinked polymers, SEM provides invaluable insights into the microstructure of the resulting materials.

SEM operates by scanning a focused beam of electrons onto a sample, which causes the emission of secondary electrons and backscattered electrons. These signals are then collected by detectors to form an image. The magnification capabilities of SEM can exceed 500,000 times with a resolution of better than 1 nanometer, allowing for detailed characterization of both inorganic and organic solid morphology. cardiff.ac.uk

Research Findings:

In studies involving materials synthesized with BDDE, SEM has been employed to observe the cellular structure of foams and the surface characteristics of catalysts. For instance, in the development of polyurethane foams, SEM analysis revealed that the incorporation of a lignin (B12514952) polyol in conjunction with other diols resulted in foams with smaller cell sizes. researchgate.net Another study on ZrO2-Al2O3 catalysts used for the cyclodehydration of 1,4-butanediol utilized SEM to examine the surface morphology of the catalyst particles. researchgate.net

The information obtained from SEM is critical for understanding how the synthesis parameters, including the use of BDDE as a crosslinker or component, influence the final microscopic structure of the material. This, in turn, affects the material's bulk properties and performance.

Optical Microscopy for Material Visualization

Research Findings:

In the characterization of injectable hyaluronic acid (HA) hydrogels crosslinked with BDDE, optical microscopy has been used to examine the matrix structure. mdpi.comnih.govresearchgate.net One study stained four different HA-BDDE dermal fillers with toluidine blue and observed them under 10x magnification. mdpi.com The investigation revealed that despite varying HA concentrations, all the hydrogels exhibited a peculiar and homogenous fibrous matrix structure, which was described as resembling a "spider web". mdpi.comnih.govresearchgate.net This visualization provides a direct understanding of the three-dimensional network formed through the crosslinking process. mdpi.com

Techniques for Assessing Crosslinking Efficiency and Network Properties

The extent of crosslinking and the resulting network properties are paramount to the performance of polymers crosslinked with this compound. Several techniques are employed to quantify these critical parameters.

Rheological Characterization of Crosslinked Gels

Rheology is the study of the flow and deformation of matter. In the context of BDDE-crosslinked gels, rheological measurements provide quantitative data on their viscoelastic properties, which are a direct consequence of the crosslinked network structure. Key parameters measured include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

Research Findings:

Rheological analysis of HA hydrogels crosslinked with BDDE has demonstrated their predominantly elastic and solid-like behavior. mdpi.comnih.govresearchgate.net In these studies, the storage modulus (G') was consistently higher than the loss modulus (G'') across a range of temperatures and frequencies. mdpi.com This indicates a well-formed, stable gel network. For example, in one study, crosslinked HA hydrogels with concentrations of 22, 24, 26, and 28 mg/mL all showed G' values greater than G'' values, confirming their elastic nature. mdpi.com In contrast, non-crosslinked HA exhibited a prevalence of viscous behavior. mdpi.com The degree of crosslinking has been shown to directly impact these rheological properties; higher concentrations of the crosslinking agent and longer reaction times generally lead to higher mechanical properties. kisti.re.kr

Interactive Data Table: Rheological Properties of HA-BDDE Gels

SampleG' (Pa)G'' (Pa)Tan δ (G''/G')Observation
Crosslinked HA (28 mg/mL)> G''< G'< 1Predominantly elastic
Crosslinked HA (26 mg/mL)> G''< G'< 1Predominantly elastic
Crosslinked HA (24 mg/mL)> G''< G'< 1Predominantly elastic
Crosslinked HA (22 mg/mL)> G''< G'< 1Predominantly elastic
Not Crosslinked HA< G''> G'> 1Predominantly viscous

Note: The table presents a qualitative summary based on the findings that G' is consistently higher than G'' for crosslinked gels.

Swelling Behavior Analysis of Hydrogels

The swelling behavior of hydrogels is a key indicator of their crosslinking density. A highly crosslinked hydrogel will have a more restricted network, leading to a lower degree of swelling in a solvent. This property is crucial for applications where dimensional stability is important. The analysis typically involves immersing the hydrogel in a relevant fluid and measuring the change in its weight or volume over time until equilibrium is reached.

Thermal Analysis (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of polymers and can provide indirect information about the degree of crosslinking.

Research Findings:

In research involving materials synthesized with components like 1,4-butanediol, TGA is used to characterize the thermal stability of the resulting polymers. For example, in the study of flame retardant additives for thermoplastic polyurethane composites, TGA was one of the techniques used to characterize the thermal properties of the materials. researchgate.net While not directly focused on BDDE, this illustrates the application of TGA in assessing the thermal decomposition profile of polymeric systems, which can be influenced by the presence and density of crosslinks introduced by agents like BDDE.

Emerging Research Directions and Future Perspectives of 1,4 Butanediol Diglycidyl Ether

Novel Applications in Niche Biomedical Fields

1,4-Butanediol (B3395766) diglycidyl ether (BDDE) is a homobifunctional monomer with two epoxide groups that is extensively used to alter the viscosity of epoxy resins and as a cross-linking agent to create polymer networks. sigmaaldrich.com Its application in the biomedical field has primarily been as a crosslinking agent for hyaluronic acid (HA) in dermal fillers, a role in which it has a long and established safety record. sigmaaldrich.comnih.govnih.gov The crosslinking process enhances the gel-like consistency of the filler, making it more durable. sigmaaldrich.comsigmaaldrich.com Beyond this well-known application, emerging research is exploring the use of BDDE in other specialized biomedical areas.

One promising area is in the development of advanced hydrogels for tissue repair and regeneration. researchgate.net For instance, BDDE has been used to chemically crosslink gelatin with chondroitin (B13769445) and hyaluronic acid, creating hydrogels with physical and biochemical properties that can be tailored by controlling the degree of crosslinking. researchgate.net These hydrogels show high swelling capability and stability, making them suitable for cell culture and as scaffolds for tissue engineering. researchgate.net

Another novel application is in the creation of nanoparticles for nucleic acid delivery. Researchers have developed BDDE-crosslinked polyethylenimine (PEI) nanoparticles that serve as efficient non-viral carriers for DNA and siRNA. rsc.org Further modification of these nanoparticles with imidazole (B134444) groups has been shown to improve their transfection efficiency. rsc.org

Furthermore, BDDE is being investigated for the perineural application of crosslinked hyaluronan. nih.gov Studies in rat models have systematically investigated the toxicity profile of BDDE-crosslinked HA for this purpose, finding no significant cytotoxicity or adverse effects on electrophysiology and neurobehavior. nih.gov This suggests potential for its use in applications near neural tissues. nih.gov

Application AreaPolymer SystemKey Findings
Dermal FillersHyaluronic Acid (HA)Enhances durability and gel consistency. sigmaaldrich.comsigmaaldrich.com
Tissue EngineeringGelatin, Chondroitin, HACreates stable, biocompatible hydrogel scaffolds. researchgate.net
Gene DeliveryPolyethylenimine (PEI)Forms efficient non-viral nanoparticles for DNA/siRNA. rsc.org
Perineural ApplicationsHyaluronic Acid (HA)Found to be safe for use near neural tissues in rat models. nih.gov

Development of Biodegradable and Biocompatible 1,4-Butanediol Diglycidyl Ether Derivatives

The focus on sustainability and biocompatibility in materials science has spurred research into developing biodegradable and biocompatible derivatives of BDDE. While BDDE itself is considered cytocompatible and is used in FDA-approved medical devices, the development of derivatives aims to further enhance these properties and expand their application range. researchgate.net

Research has demonstrated that hydrolyzed BDDE, a breakdown product, is nontoxic and nongenotoxic. nih.gov This inherent biocompatibility of its metabolites is a significant advantage. nih.gov The development of new derivatives often involves reacting BDDE with other biocompatible molecules to create novel polymers. For example, the reaction of bio-based diglycidyl ethers, which can be derived from bio-diols like 1,4-butanediol (BDO), with bio-acrylic acid could lead to the production of 100% bio-vinyl ester resins. coatingsworld.com

The core of this research direction lies in synthesizing new molecules that retain the crosslinking functionality of BDDE's epoxide groups while incorporating segments that are susceptible to enzymatic or hydrolytic degradation in a biological environment. This could lead to materials with controlled degradation rates, which is highly desirable for applications like drug delivery and temporary medical implants.

Derivative TypePotential AdvantageResearch Focus
Bio-based BDDEReduced fossil fuel dependenceSynthesis from bio-derived 1,4-butanediol. coatingsworld.com
BDDE-Polymer ConjugatesTailored degradation profilesIncorporation of biodegradable polymer chains.
Modified BDDE MonomersEnhanced biocompatibilityChemical modification to reduce any potential residual toxicity.

Integration of this compound in Smart Materials and Responsive Systems

The integration of BDDE into smart materials and responsive systems is an exciting frontier. Smart materials are designed to respond to external stimuli such as pH, temperature, or light, and BDDE's crosslinking capabilities can be harnessed to create such materials.

For instance, hydrogels crosslinked with BDDE can exhibit stimulus-responsive swelling behavior. researchgate.net This property is crucial for applications like drug delivery, where a change in the local environment (e.g., the pH change in a tumor microenvironment) could trigger the release of a therapeutic agent from the hydrogel matrix.

Another area of exploration is the use of BDDE in the creation of flexible electronics and conductive adhesives. sigmaaldrich.com By acting as a monomer to prepare epoxy-based graphene nanocomposites, BDDE contributes to materials with desirable properties like low viscosity, good reactivity, and compatibility with graphene. sigmaaldrich.comresearchgate.net These nanocomposites have potential applications in flexible electronic devices and corrosion-resistant coatings. sigmaaldrich.com The ability of BDDE to efficiently disperse graphene through ultrasound-induced liquid-phase exfoliation presents a solvent-free route to producing these advanced materials. researchgate.net

Smart Material ApplicationRole of BDDEKey Property
Drug Delivery HydrogelsCrosslinkerStimulus-responsive swelling. researchgate.net
Flexible ElectronicsMonomer for nanocompositesEnhances dispersion of graphene, providing good conductivity. sigmaaldrich.comresearchgate.net
Conductive AdhesivesMonomer for nanocompositesLow viscosity and good reactivity. sigmaaldrich.com

Computational Modeling and Simulation of this compound Interactions

Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of chemical systems at the molecular level. For BDDE, these techniques offer a way to investigate its interactions with other molecules, optimize reaction conditions, and design new materials with desired properties.

In the context of biomedical applications, computational models can be used to study the crosslinking reaction between BDDE and polymers like hyaluronic acid. researchgate.net This can provide insights into the resulting three-dimensional network structure, which is crucial for the material's mechanical properties. researchgate.netmdpi.com For example, understanding the reaction kinetics at different pH levels can help in controlling the ratio of crosslinks to pendant epoxide groups, thereby fine-tuning the material's characteristics. nih.gov

Furthermore, computational fluid dynamics (CFD) can be employed to model processes relevant to the synthesis of BDDE's precursor, 1,4-butanediol. For instance, CFD has been used to model the synthesis of 2,3-butanediol (B46004) in industrial-scale bioreactors, demonstrating how computational approaches can optimize production yields. nrel.gov Similar methodologies could be applied to the bio-production of 1,4-butanediol, a key step towards more sustainable BDDE synthesis. ed.ac.uk

Modeling TechniqueApplication for BDDEInsights Gained
Molecular DynamicsSimulating crosslinking reactionsUnderstanding 3D network formation and material properties. researchgate.netmdpi.com
Quantum MechanicsInvestigating reaction mechanismsElucidating the reactivity of epoxide groups. researchgate.net
Computational Fluid DynamicsOptimizing precursor synthesisImproving yield in bioreactors for bio-based 1,4-butanediol. nrel.goved.ac.uk

Q & A

Q. What are the optimal synthetic conditions for BDDE, and how do reaction parameters influence yield and purity?

BDDE is synthesized via nucleophilic ring-opening of epichlorohydrin with 1,4-butanediol. Key parameters include:

  • Catalyst selection : Boron trifluoride etherate (BF₃·Et₂O) or tin tetrachloride (SnCl₄) accelerates epoxide formation .
  • Molar ratios : A 1:2 molar ratio of 1,4-butanediol to epichlorohydrin minimizes side reactions like oligomerization .
  • Temperature and time : Reactions at 80–85°C for 3–4 hours yield >70% purity, while prolonged heating increases hydrolyzable chlorine content .
    Methodological tip : Monitor epoxy equivalents via titration and purity via GPC to optimize conditions .

Q. How can residual impurities (e.g., hydrolyzable chlorine) be minimized during BDDE synthesis?

Post-synthesis purification steps include:

  • Aqueous NaOH wash : Removes unreacted epichlorohydrin and acidic byproducts .
  • Vacuum distillation : Reduces hydrolyzable chlorine to <2,000 ppm, critical for biomedical applications .
    Analytical validation : Use ion chromatography or ASTM D1726-03 for chlorine quantification .

Q. What are the primary safety considerations when handling BDDE in laboratory settings?

BDDE is a skin sensitizer (H317) and irritant (H315, H319). Key precautions:

  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation (use fume hoods) .
  • Storage : Keep in airtight containers under inert gas (N₂) to prevent moisture absorption and degradation .
    Emergency protocols : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical aid .

Advanced Research Questions

Q. How does BDDE cross-linking enhance the mechanical and functional properties of hyaluronic acid (HA) hydrogels?

BDDE introduces covalent bonds between HA chains, improving:

  • Swelling resistance : Cross-linked HA hydrogels show 40–60% lower swelling ratios than unmodified HA .
  • Viscoelasticity : Storage modulus (G') increases by 2–3 orders of magnitude, enabling load-bearing applications .
    Characterization methods :
  • HPLC-MS/MS : Quantifies unreacted BDDE and cross-link density .
  • Rheometry : Measures G' and gelation kinetics under physiological conditions .

Q. What analytical techniques resolve contradictions in BDDE-cross-linked hydrogel biocompatibility studies?

Conflicting data on cytotoxicity arise from residual BDDE or cross-linking efficiency. Mitigation strategies include:

  • Residual analysis : Use LC-MS/MS to detect unreacted BDDE (<2 ppm threshold for biocompatibility) .
  • In vitro assays : Combine ISO 10993-5 cytotoxicity tests (e.g., fibroblast viability) with inflammatory cytokine profiling (IL-6, TNF-α) .
    Case study : Zhang et al. (2023) achieved >95% cell viability in HA-BDDE hydrogels by optimizing purification steps .

Q. How can BDDE be tailored for niche applications like gene delivery or asphalt rejuvenation?

  • Gene transfection : Copolymerize BDDE with amines (e.g., polyethylenimine) to create cationic polymers with >80% transfection efficiency .
  • Asphalt modification : BDDE-MDI hybrids improve aging resistance by 30–50% via reactive rejuvenation of SBS polymers .
    Optimization : Adjust BDDE stoichiometry and curing temperature (e.g., 120°C for asphalt) to balance reactivity and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.